molecular formula C25H31N B14530901 4-[2-(4-Decylphenyl)ethenyl]benzonitrile CAS No. 62731-42-4

4-[2-(4-Decylphenyl)ethenyl]benzonitrile

Cat. No.: B14530901
CAS No.: 62731-42-4
M. Wt: 345.5 g/mol
InChI Key: QRLQWHXWPISWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Decylphenyl)ethenyl]benzonitrile is a cyanostilbene derivative featuring a benzonitrile core linked via an ethenyl bridge to a 4-decylphenyl group. The decyl chain (C10H21) introduces significant hydrophobicity, distinguishing it from shorter or polar-substituted analogs.

Properties

CAS No.

62731-42-4

Molecular Formula

C25H31N

Molecular Weight

345.5 g/mol

IUPAC Name

4-[2-(4-decylphenyl)ethenyl]benzonitrile

InChI

InChI=1S/C25H31N/c1-2-3-4-5-6-7-8-9-10-22-11-13-23(14-12-22)15-16-24-17-19-25(21-26)20-18-24/h11-20H,2-10H2,1H3

InChI Key

QRLQWHXWPISWJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Decylphenyl)ethenyl]benzonitrile typically involves the reaction of 4-decylbenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Decylphenyl)ethenyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl-substituted benzonitrile.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-[2-(4-Decylphenyl)ethenyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-[2-(4-Decylphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The ethenyl group can participate in conjugation with aromatic rings, enhancing the compound’s ability to interact with biological macromolecules.

Comparison with Similar Compounds

Table 1: Cytotoxicity and Physicochemical Properties of Selected Benzonitrile Derivatives

Compound Substituent Log P IC50 (µg/mL) Cell Line
1c 3-Cl 3.8 27.1 ± 1.2, 14.5 ± 2.1 MCF-7, MDA-MB-231
1h 4-OCH3 3.2 14.3 ± 1.1 T47D
1k 4-N(CH3)2 2.9 16.8 ± 2.1, 19.7 ± 1.8 T47D, MDA-MB-231
Target Compound (Predicted) 4-C10H21 ~6.2 N/A N/A
2.3 Nonlinear Optical (NLO) Properties

Cyanostilbene analogs like (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile (A) exhibit strong NLO responses due to π-conjugation and electron-withdrawing nitrile groups. Composite materials with these molecules show high hyperpolarizability (β = 1.2 × 10<sup>−27</sup> esu) .

Comparison with 4-[2-(4-Decylphenyl)ethenyl]benzonitrile :
The decyl group’s electron-donating nature may reduce the dipole moment compared to furan/carbazole substituents in NLO-active analogs. However, its alkyl chain could enhance thermal stability in polymer matrices .

Table 2: Optical and Electronic Properties of Benzonitrile Derivatives

Compound Application Key Feature Performance Metric
GE3082 Fluorescence Imaging Conjugated ethenyl + methoxy λem = 620 nm
Molecule A NLO Materials Furan-linked π-system β = 1.2 × 10<sup>−27</sup> esu
Target Compound Hypothetical Use Decyl-induced hydrophobicity Predicted Log P >6.0
2.4 Structural Isomerism and Molecular Assembly

Positional isomers like 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile (CS1) exhibit varied luminescence and crystal packing due to ethenyl group arrangement. CS1 forms J-aggregates with redshifted emission, whereas para-substituted analogs show H-aggregation .

Comparison with this compound : The decyl substituent’s steric bulk may hinder close π-π stacking, reducing aggregation-induced emission (AIE) effects observed in CS1. This could limit utility in solid-state optoelectronics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.